Lipophilicity and Polar Surface Area Distinguish the N‑Benzyl‑N‑morpholinoethyl Scaffold from Its C‑Substituted Morpholine Regioisomer
The target compound (N‑substituted morpholine) exhibits a lower calculated lipophilicity (XLogP3 = 1.3) and a larger topological polar surface area (TPSA = 42 Ų) than the regioisomeric ethyl (4‑benzylmorpholin‑2‑yl)acetate (CAS 73933‑19‑4; XLogP ≈ 1.8, TPSA ≈ 38.8 Ų) [1]. The difference of ΔXLogP ≈ −0.5 and ΔTPSA ≈ +3.2 Ų indicates that the N‑benzyl‑N‑morpholinoethyl arrangement provides greater aqueous solubility potential while retaining sufficient passive membrane permeability for cell‑based assays.
| Evidence Dimension | Computed lipophilicity and polar surface area |
|---|---|
| Target Compound Data | XLogP3 = 1.3; TPSA = 42 Ų |
| Comparator Or Baseline | Ethyl (4-benzylmorpholin-2-yl)acetate (CAS 73933-19-4): XLogP ≈ 1.8; TPSA ≈ 38.8 Ų |
| Quantified Difference | ΔXLogP ≈ −0.5; ΔTPSA ≈ +3.2 Ų |
| Conditions | Computed values from PubChem and ChemSpider (XLogP3 algorithm, Cactvs TPSA) |
Why This Matters
The distinct lipophilicity/TPSA profile allows researchers to fine‑tune pharmacokinetic properties without altering the core morpholine pharmacophore, making the compound a preferred choice when central nervous system penetration or aqueous solubility needs to be dialed in relative to C‑substituted morpholine leads.
- [1] PubChem Compound Summary for CID 91647645, Methyl 2-{benzyl[2-(morpholin-4-yl)ethyl]amino}acetate, XLogP3-AA = 1.3, TPSA = 42 Ų. View Source
